2,4,5-Trifluorobenzylisocyanate
CAS No.:
Cat. No.: VC20462977
Molecular Formula: C8H4F3NO
Molecular Weight: 187.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4F3NO |
|---|---|
| Molecular Weight | 187.12 g/mol |
| IUPAC Name | 1,2,4-trifluoro-5-(isocyanatomethyl)benzene |
| Standard InChI | InChI=1S/C8H4F3NO/c9-6-2-8(11)7(10)1-5(6)3-12-4-13/h1-2H,3H2 |
| Standard InChI Key | KJSYORNIGFOSLN-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(=C1F)F)F)CN=C=O |
Introduction
Overview of 2,4,5-Trifluorobenzylisocyanate
2,4,5-Trifluorobenzylisocyanate is an organic compound classified as a fluorinated isocyanate derivative. Its molecular structure consists of a benzyl ring substituted with three fluorine atoms at the 2nd, 4th, and 5th positions, along with an isocyanate functional group (-N=C=O) attached to the benzyl carbon. Fluorinated compounds like this are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
| Property | Value |
|---|---|
| Chemical Formula | C8H4F3NO |
| Molecular Weight | ~187.12 g/mol |
| Functional Groups | Isocyanate (-N=C=O), Fluorine |
| Appearance | Likely a colorless liquid or solid |
| CAS Number | Not explicitly available |
Synthesis of 2,4,5-Trifluorobenzylisocyanate
The synthesis of 2,4,5-Trifluorobenzylisocyanate typically involves the reaction of 2,4,5-trifluorobenzylamine with phosgene or its derivatives (e.g., triphosgene) under controlled conditions. This reaction replaces the amine group (-NH2) with the isocyanate group (-N=C=O). The process requires strict temperature control and an inert atmosphere to prevent side reactions.
Applications and Uses
The compound's unique structure makes it valuable in several fields:
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Pharmaceuticals: The trifluoromethyl groups enhance metabolic stability and bioavailability in drug design.
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Agrochemicals: Fluorinated isocyanates are precursors for herbicides and pesticides.
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Materials Science: Used in synthesizing polymers with enhanced thermal and chemical resistance.
Safety and Handling
Isocyanates are known for their potential health hazards:
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Toxicity: Can cause respiratory irritation and sensitization upon inhalation.
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Precautions: Handle under a fume hood with appropriate personal protective equipment (PPE), including gloves and goggles.
Research Findings on Related Compounds
Fluorinated isocyanates like 2,4,5-Trifluorobenzylisocyanate have been studied for their antimicrobial activity and as intermediates in synthesizing biologically active molecules. For example:
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Similar compounds have shown moderate antibacterial properties against strains like Escherichia coli and Bacillus cereus .
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Their incorporation into agrochemical formulations has proven effective in pest control .
Comparison with Related Compounds
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